1-Piperazineacetic acid, 4-methyl-, ethyl ester
Overview
Description
“1-Piperazineacetic acid, 4-methyl-, ethyl ester” is a chemical compound with the molecular formula C9H18N2O2. It is also known as “(4-Methyl-piperazin-1-yl)-acetic acid ethyl ester” or "(4-methylpiperazin-1-yl)acetic acid ethyl ester" .
Molecular Structure Analysis
The molecular structure of “1-Piperazineacetic acid, 4-methyl-, ethyl ester” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to an acetic acid ethyl ester group . The molecular weight of this compound is 186.25 g/mol.Scientific Research Applications
Anti-Inflammatory Applications
Specific Scientific Field
Pharmacology and Inflammopharmacology
Summary of the Application
A new piperazine derivative, (4-methylpiperazin-1-yl) (1-phenyl-1H-pyrazol-4-yl)methanone, has been studied for its anti-nociceptive and anti-inflammatory effects .
Methods of Application or Experimental Procedures
The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
Results or Outcomes
The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration .
Synthesis of Imatinib
Specific Scientific Field
Chemistry and Pharmaceutical Chemistry
Summary of the Application
The compound is used in the synthesis of the anticancer drug imatinib .
Methods of Application or Experimental Procedures
Imatinib was assembled by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .
Results or Outcomes
The synthesis of imatinib has been substantially improved. Both intermediates have been synthesized by novel efficient methods .
Synthesis of Benzimidazole Derivatives
Specific Scientific Field
Chemistry and Medicinal Chemistry
Summary of the Application
The compound is used in the synthesis of benzimidazole derivatives .
Methods of Application or Experimental Procedures
The compound is reacted with a suitable benzimidazole derivative to form a new compound .
Results or Outcomes
The resulting compound has potential applications in medicinal chemistry .
Material Science Applications
Specific Scientific Field
Material Science
Summary of the Application
The compound is used in the study of mechanical stability, which is an important parameter for device fabrication .
Methods of Application or Experimental Procedures
The compound is used in the fabrication of devices, and its mechanical stability is studied .
Results or Outcomes
The study of the compound contributes to the understanding of mechanical stability in device fabrication .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETJQVJIERQYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183119 | |
Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
CAS RN |
28920-67-4 | |
Record name | Ethyl 4-methyl-1-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28920-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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